2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 4-bromobenzoate
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Overview
Description
2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-BROMOBENZOATE is a complex organic compound that features a benzoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-BROMOBENZOATE typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxy-4-aminophenol with 3-oxo-1H,2H,3H,4H-benzo[f]quinoline-1-carboxylic acid, followed by esterification with 4-bromobenzoic acid. The reaction conditions often require the use of catalysts and solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-BROMOBENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoquinoline core can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-hydroxy-4-{3-oxo-1H,2H,3H,4H-benzo[f]quinolin-1-yl}phenyl 4-bromobenzoate.
Reduction: Formation of 2-methoxy-4-{3-hydroxy-1H,2H,3H,4H-benzo[f]quinolin-1-yl}phenyl 4-bromobenzoate.
Substitution: Formation of 2-methoxy-4-{3-oxo-1H,2H,3H,4H-benzo[f]quinolin-1-yl}phenyl 4-substituted benzoate.
Scientific Research Applications
2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA, causing structural changes that inhibit replication and transcription. The compound’s photophysical properties also allow it to act as a fluorescent probe, enabling the visualization of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-CHLOROBENZOATE
- 2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-FLUOROBENZOATE
Uniqueness
The uniqueness of 2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL 4-BROMOBENZOATE lies in its bromine atom, which can be easily substituted with various nucleophiles, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry and materials science.
Properties
Molecular Formula |
C27H20BrNO4 |
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Molecular Weight |
502.4 g/mol |
IUPAC Name |
[2-methoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C27H20BrNO4/c1-32-24-14-18(9-13-23(24)33-27(31)17-6-10-19(28)11-7-17)21-15-25(30)29-22-12-8-16-4-2-3-5-20(16)26(21)22/h2-14,21H,15H2,1H3,(H,29,30) |
InChI Key |
ZANSOXQFBZNMFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)OC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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